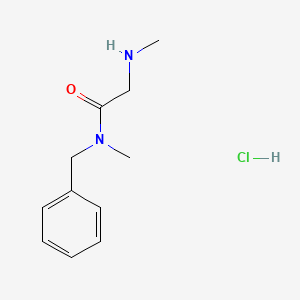

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride

Übersicht

Beschreibung

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is an organic compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of benzyl chloride with N-methyl-2-(methylamino)acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has diverse applications in scientific research, which can be categorized as follows:

Organic Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Electrochemical Reactions : Used in electrochemical alkoxylation processes, this compound facilitates the introduction of alkoxy groups into alcohols, altering their chemical properties and enhancing their utility in organic synthesis.

Medicinal Chemistry

- Pharmaceutical Synthesis : N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is investigated for its role as an intermediate in the development of pharmaceuticals, particularly local anesthetics and central nervous system (CNS) stimulants. The compound’s unique structure may confer specific pharmacological activities that are being explored through bioassays and pharmacokinetic studies.

- Therapeutic Potential : Research is ongoing to evaluate its potential therapeutic effects by studying its interactions with biological targets such as enzymes or receptors, which may lead to new drug discoveries.

Biochemical Research

- Enzyme Interaction Studies : The compound is employed to study biochemical pathways and enzyme interactions, providing insights into metabolic processes and potential therapeutic targets.

- Mechanism of Action : Understanding how this compound interacts with specific molecular targets is critical for elucidating its potential effects on biological systems. This includes its role as an inhibitor or activator of enzymatic activity.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- N-Benzyl-N-methyl-2-(methylamino)ethanol

- N-Benzyl-N-methyl-2-(methylamino)propionamide

- N-Benzyl-N-methyl-2-(methylamino)butyramide

Comparison: N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .

Biologische Aktivität

N-Benzyl-N-methyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with potential biological activity, particularly in pharmacology. Its structure includes a benzyl group, a methyl group, and a methylamino substituent on an acetamide backbone. This unique arrangement may confer significant reactivity and biological activity compared to similar compounds, making it a candidate for therapeutic applications.

- Molecular Formula : C11H17ClN2O

- Molecular Weight : 228.72 g/mol

- CAS Number : 1220033-30-6

- MDL Number : MFCD13562032

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of neurological disorders and potential therapeutic applications.

Anticonvulsant Activity

Preliminary studies suggest that compounds structurally related to this compound demonstrate anticonvulsant properties. For instance, similar compounds have shown efficacy in maximal electroshock seizure (MES) models, with effective doses (ED50) significantly lower than standard treatments like phenobarbital .

| Compound Name | ED50 (mg/kg) | Comparison |

|---|---|---|

| N-Benzyl-N-methyl-2-(methylamino)acetamide | TBD | TBD |

| Phenobarbital | 22 | Standard comparison |

| C(2)-hydrocarbon N'-benzyl 2-amino acetamides | 13-21 | Superior efficacy |

The mechanism by which this compound exerts its effects is likely associated with modulation of neurotransmitter systems and ion channels. Studies on related compounds have indicated that they may enhance sodium channel slow inactivation and affect neuronal excitability .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that derivatives of benzyl 2-amino acetamides exhibited pronounced anticonvulsant activity, with some compounds outperforming traditional medications in animal models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that electron-withdrawing groups at specific positions enhanced biological activity, while electron-donating groups diminished it. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, with plasma protein binding observed at approximately 34%, indicating potential for effective systemic delivery .

Eigenschaften

IUPAC Name |

N-benzyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-12-8-11(14)13(2)9-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROWVVKTHPFXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.